Isobenzan

説明

特性

IUPAC Name |

1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWHHSXTGZSMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl8O | |

| Record name | ISOBENZAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021306 | |

| Record name | Isobenzan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. The technical product is a whitish to light-brown crystalline powder with a mild chemical odor. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), White to light brown solid; [HSDB] Colorless crystals; [MSDSonline] | |

| Record name | ISOBENZAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobenzan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in ether, acetone, benzene, xylene, heavy aromatic naphtha, Greater than 1% in ethanol & kerosene, 25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C., It is soluble in water to about 0.1 mg/L at 20 °C. | |

| Record name | ISOBENZAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.87 (EPA, 1998) - Denser than water; will sink, 1.87 | |

| Record name | ISOBENZAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBENZAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-05 mmHg at 77 °F (EPA, 1998), 0.00000292 [mmHg], Vapor pressure = 3X10-6 mm Hg at 20 °C, 2.92X10-6 mm Hg at 20 °C | |

| Record name | ISOBENZAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobenzan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBENZAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Whitish to light brown powder, Crystals from heptane | |

CAS No. |

297-78-9 | |

| Record name | ISOBENZAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobenzan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobenzan [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobenzan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobenzan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBENZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IAN133486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBENZAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

248 to 252 °F (EPA, 1998), 120-122 °C | |

| Record name | ISOBENZAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBENZAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isobenzan: A Technical Guide to a Persistent Organochlorine Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzan, also known under the trade name Telodrin, is a synthetically produced organochlorine insecticide.[1] First introduced in 1958, its production was halted in 1965 due to its extreme toxicity and environmental persistence.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, toxicological profile, and environmental fate. It is intended for a scientific audience requiring in-depth information on this compound. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams.

Chemical Identity and Structure

This compound is a chlorinated hydrocarbon belonging to the cyclodiene group of pesticides.[3] Its chemical structure is characterized by a complex polycyclic chlorinated framework.

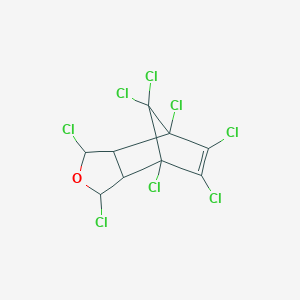

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran[1] |

| CAS Number | 297-78-9[1][3][4][5][6] |

| Molecular Formula | C₉H₄Cl₈O[3][4][5][6][7] |

| Synonyms | Telodrin, Shell 4402, WL 1650, Omtan, ENT 25,545[3][5] |

| EC Number | 206-045-4[1][3] |

| UN Number | 2761[3][5] |

Physicochemical Properties

This compound is a whitish to light-brown crystalline powder with a mild chemical odor.[3][8] It is non-flammable and non-explosive.[2][9]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 411.73 g/mol | - |

| Melting Point | 120-122 °C (248-252 °F) | - |

| Boiling Point | > 210 °C (decomposes) | - |

| Density | 1.87 g/cm³ | - |

| Vapor Pressure | 2.92 x 10⁻⁶ mm Hg | 20 °C |

| Water Solubility | ~0.1 mg/L | 20 °C |

| Log P | 4.51 | Calculated |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility ( g/100 mL) | Temperature |

| Acetone | 25 | 25 °C |

| Benzene (B151609) | 38 | 25 °C |

| Carbon Tetrachloride | 34 | 25 °C |

| Toluene | 34 | 25 °C |

| Xylene | 29 | 25 °C |

| Fuel Oil | 2 | 25 °C |

Data sourced from PubChem CID 9271.[3]

Synthesis and Manufacturing

The production of this compound involves a multi-step chemical synthesis. Although no longer manufactured, the process is of academic and historical interest.

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis Overview

The synthesis of this compound proceeds via a Diels-Alder reaction followed by photochlorination.[1]

-

Precursor Synthesis: The initial step involves a Diels-Alder reaction between hexachlorocyclopentadiene and 2,5-dihydrofuran. This cycloaddition reaction forms the key intermediate, 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane.[1]

-

Photochlorination: The precursor is then subjected to photochlorination. This step introduces additional chlorine atoms to the molecule, resulting in the final product, this compound.[1]

Biological Effects and Mechanism of Action

This compound is a potent neurotoxin that affects the central nervous system (CNS).[8] Its mechanism of action is primarily through the modulation of neurotransmitter-gated ion channels.

Signaling Pathway

The primary target of this compound and other cyclodiene insecticides is the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the neurons.[3] GABA is the main inhibitory neurotransmitter in the CNS.

Caption: this compound's inhibitory effect on the GABA-A receptor.

By binding to a site within the chloride channel of the GABA-A receptor, this compound non-competitively antagonizes the action of GABA.[3] This blockage prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarization that would normally lead to a decrease in neuronal excitability. The resulting suppression of GABA-mediated synaptic inhibition leads to CNS hyperexcitation, which manifests as tremors, convulsions, and seizures.[3][8]

Toxicology

This compound is classified as highly toxic to mammals and is readily absorbed through the skin, as well as by inhalation and ingestion.[9]

Table 4: Acute Toxicity of this compound

| Route of Exposure | Species | LD₅₀ Value |

| Oral | Rat | 4.8 mg/kg |

| Dermal | Rabbit | 12 mg/kg |

| Intravenous | Rat | 1.8 mg/kg |

Data sourced from the German Wikipedia entry for this compound and "The Merck Index".[10][11]

Symptoms of acute exposure in humans include headache, dizziness, vomiting, drowsiness, irritability, and numbness of the legs, which can progress to convulsions and seizures.[8][9] Due to its lipophilic nature, this compound is eliminated very slowly from the body, with an estimated biological half-life in human blood of approximately 2.8 years.[1]

Metabolism and Excretion

Once absorbed, this compound is transported in the blood, associated with serum proteins and red blood cells.[3] It accumulates in fatty tissues, followed by the liver, muscle, and brain.[3]

Caption: Overview of this compound's metabolic pathway.

The metabolism of this compound involves the formation of more hydrophilic metabolites to facilitate excretion.[3] One of the identified metabolites is this compound lactone, which is formed through a process likely involving the replacement of chlorine atoms on the tetrahydrofuran (B95107) ring with hydroxyl groups.[2][3] These metabolites are then excreted primarily through urine and feces.[3]

Experimental Protocol: Metabolism Studies in Rats

Studies on the metabolism of this compound have often utilized radiolabeled compounds to trace their fate in animal models.

-

Administration: ¹⁴C-labeled this compound is administered to rats, typically via intravenous injection, at a specific dosage (e.g., 15 µg/kg).[3]

-

Sample Collection: Over a defined period (e.g., 48 hours), urine and feces are collected.[3] Tissues such as fat, liver, muscle, and brain may also be harvested at the end of the study period.

-

Extraction: Metabolites are extracted from the collected samples using appropriate organic solvents.

-

Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites. Techniques such as gas chromatography (GC) can be used to confirm the presence of unchanged this compound, while other chromatographic methods are employed to separate the more polar metabolites.[3]

-

Identification: The structure of metabolites, such as this compound lactone, can be confirmed through techniques like mass spectrometry following hydrolysis of the hydrophilic conjugates.[2][3]

Environmental Fate and Analytical Methods

This compound is a persistent organic pollutant (POP).[1] It is highly resistant to degradation in the environment.

-

Persistence in Soil: this compound is characterized by its long persistence in soil, with a 95% disappearance time ranging from 2 to 7 years.[1][2][3] Initial rapid loss from soil application is likely due to sublimation, after which the remaining compound, adsorbed to soil particles, degrades very slowly.[2]

-

Bioaccumulation: With a high octanol-water partition coefficient (Log P of 4.51), this compound has a strong tendency to bioaccumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.[3]

Experimental Protocol: Analysis of this compound in Soil

The determination of this compound residues in environmental samples like soil requires sensitive analytical methods.

Caption: A typical experimental workflow for soil analysis.

-

Sample Preparation: A soil sample is air-dried and sieved to ensure homogeneity.

-

Extraction: The sieved soil is subjected to solvent extraction, often using a mixture of polar and non-polar solvents (e.g., hexane and acetone), to isolate the pesticide residues from the soil matrix.

-

Cleanup: The resulting extract is "cleaned up" to remove interfering co-extracted substances. This is commonly achieved using column chromatography with an adsorbent like Florisil.[3]

-

Analysis: The cleaned and concentrated extract is then analyzed using gas-liquid chromatography with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds like this compound.[2] The limit of determination for this method can be as low as 0.01 mg/kg.[2]

Conclusion

This compound is a highly toxic and environmentally persistent organochlorine insecticide with a well-characterized mechanism of neurotoxicity involving the GABA-A receptor. Although its use has been discontinued (B1498344) for decades, its legacy as a persistent organic pollutant underscores the importance of rigorous toxicological and environmental assessment for chemical compounds. The information presented in this guide provides a detailed technical foundation for researchers and scientists studying organochlorine pesticides and their long-term impacts.

References

- 1. env.go.jp [env.go.jp]

- 2. Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H4Cl8O | CID 9271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pesticides: Environmental Stressors Implicated in the Development of Central Nervous System Disorders and Neurodegeneration [mdpi.com]

- 5. Differences in the pathways for metabolism of benzene in rats and mice simulated by a physiological model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medwinpublisher.org [medwinpublisher.org]

- 8. superfund.berkeley.edu [superfund.berkeley.edu]

- 9. epa.gov [epa.gov]

- 10. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agcrops.osu.edu [agcrops.osu.edu]

Telodrin insecticide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Telodrin Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telodrin, also known by its chemical name isobenzan, is a highly toxic organochlorine insecticide of the cyclodiene group.[1] Produced commercially from 1958 to 1965, its use has been discontinued (B1498344) due to its high mammalian toxicity and environmental persistence.[1] The primary mechanism of action for Telodrin is the noncompetitive antagonism of the γ-aminobutyric acid (GABA) receptor, the principal inhibitory neurotransmitter system in both insects and mammals.[2] By blocking the GABA-gated chloride channel, Telodrin induces a state of severe central nervous system (CNS) hyperexcitability, leading to convulsions, paralysis, and ultimately, death.[2] This guide provides a detailed examination of this mechanism, supported by available toxicological data, generalized experimental protocols relevant to its study, and visual diagrams illustrating the key pathways and workflows.

Core Mechanism of Action: GABA Receptor Antagonism

The central nervous system maintains a delicate balance between excitatory and inhibitory signals. The primary inhibitory neurotransmitter is GABA, which exerts its effect by binding to the GABA-A receptor, a ligand-gated ion channel.[2]

-

Normal GABAergic Inhibition : Upon binding of GABA, the GABA-A receptor undergoes a conformational change, opening an integral chloride (Cl⁻) channel.[3] The subsequent influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[2]

-

Telodrin's Disruptive Action : Telodrin and other cyclodiene insecticides act as noncompetitive antagonists of the GABA-A receptor.[1] They do not bind to the same site as GABA (the orthosteric site) but rather to a distinct site within the chloride ion channel pore, known as the picrotoxin (B1677862) (PTX) binding site.[2][4] The binding of Telodrin to this site physically obstructs the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1]

This suppression of GABA-mediated synaptic inhibition leads to uncontrolled neuronal firing, causing the characteristic symptoms of poisoning: hyperexcitation, tremors, and severe convulsions.[2]

Signaling Pathway Diagram

The following diagram illustrates the action of Telodrin at the GABAergic synapse.

Quantitative Data

Specific binding affinity (Ki) and inhibitory concentration (IC50) data for Telodrin are not prominently available in contemporary literature, likely due to its early discontinuation. However, data for related cyclodienes and other picrotoxin site binders, such as fipronil (B1672679) and endosulfan, show high affinity, typically in the low nanomolar range.[5] The acute toxicity of Telodrin, expressed as LD50 (the dose lethal to 50% of a test population), is well-documented and presented below.

Table 1: Acute Toxicity of Telodrin (this compound)

| Species | Route of Administration | LD50 (mg/kg of body weight) | Reference |

|---|---|---|---|

| Rat | Oral | 4.8 | |

| Rabbit | Dermal | 12 | |

| Rabbit | Dermal (50% wettable powder) | 41 | [6] |

| Rat | Dermal (15% emulsifiable concentrate) | 25-35 |[6] |

Experimental Protocols

The mechanism of action for insecticides targeting the GABA receptor is typically elucidated through a combination of biochemical and electrophysiological assays. The following sections describe generalized protocols representative of those used to characterize compounds like Telodrin.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound (e.g., Telodrin) to displace a known radiolabeled ligand that binds to the picrotoxin site on the GABA receptor.

Objective: To determine the binding affinity (Ki) of Telodrin for the picrotoxin binding site.

Materials:

-

Synaptic membrane preparation from insect heads (e.g., housefly) or mammalian brain (e.g., rat cortex).

-

Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate), a high-affinity picrotoxin site ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Test compound (Telodrin) at various concentrations.

-

Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., picrotoxinin).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer, followed by centrifugation to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of ~0.1-0.2 mg/mL.

-

Assay Setup: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]EBOB (typically at its Kd value), and varying concentrations of Telodrin.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Telodrin concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Protocol: Electrophysiological Analysis (Two-Electrode Voltage Clamp)

This technique measures the functional effect of Telodrin on GABA-A receptors expressed in a heterologous system, such as Xenopus oocytes.

Objective: To characterize the inhibitory effect of Telodrin on GABA-induced chloride currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for GABA-A receptor subunits (e.g., insect RDL or mammalian α, β, γ subunits).

-

Two-electrode voltage clamp (TEVC) amplifier and data acquisition system.

-

Recording chamber and perfusion system.

-

Recording solution (e.g., ND96).

-

GABA and Telodrin stock solutions.

Methodology:

-

Receptor Expression: Inject the cRNA mixture encoding the desired GABA-A receptor subunits into prepared Xenopus oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression on the plasma membrane.

-

TEVC Setup: Place an oocyte in the recording chamber under a constant flow of recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a fixed voltage (e.g., -60 mV).

-

GABA Application: Apply a pulse of a known concentration of GABA (e.g., the EC50 concentration) to the oocyte via the perfusion system and record the resulting inward chloride current.

-

Telodrin Application: Pre-incubate the oocyte with a specific concentration of Telodrin for several minutes.

-

Co-application: While still in the presence of Telodrin, apply the same pulse of GABA and record the current.

-

Data Collection: Repeat steps 4 and 5 for a range of Telodrin concentrations.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of Telodrin. Plot the percentage of inhibition versus the Telodrin concentration to determine the IC50.

Conclusion

Telodrin (this compound) is a potent neurotoxic insecticide whose efficacy stems from its role as a noncompetitive antagonist of the GABA-A receptor. By binding to the picrotoxin site within the receptor's chloride channel, it effectively blocks inhibitory neurotransmission in the central nervous system. This disruption of the delicate excitatory-inhibitory balance leads to uncontrolled neuronal activity, manifesting as convulsions and paralysis. While its use has been discontinued, the study of its mechanism provides a critical framework for understanding the function of the GABAergic system and serves as a benchmark for the development of safer, more selective insecticides targeting this essential neurochemical pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ttcenter.ir [ttcenter.ir]

- 4. Conservation of cyclodiene insecticide resistance-associated mutations in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C9H4Cl8O | CID 9271 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobenzan (CAS Number: 297-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organochlorine insecticide Isobenzan, focusing on its chemical properties, toxicological profile, and mechanism of action. The information is presented to support research and development activities related to this compound.

Chemical and Physical Properties

This compound is a solid, crystalline substance with low volatility. It is practically insoluble in water but soluble in many organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 297-78-9 | [2][3] |

| Molecular Formula | C₉H₄Cl₈O | [2][4] |

| Molecular Weight | 411.75 g/mol | [2][3] |

| IUPAC Name | 1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran | [1][2] |

| Synonyms | Telodrin, Omtan, SD 4402, WL 1650 | [2] |

| Appearance | Whitish to light-brown crystalline powder | [1][2] |

| Melting Point | 120-122 °C (248-252 °F) | [2] |

| Water Solubility | Approximately 0.1 mg/L at 20 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 4.51 (Estimated) | [2] |

| Vapor Pressure | 1 x 10⁻⁵ mmHg at 25 °C | [2] |

| Density | 1.87 g/cm³ | [1] |

Toxicological Profile

This compound is a highly toxic compound, and its use as a pesticide has been discontinued.[1] It is classified as an extremely hazardous substance.[1] The primary toxic effects are on the central nervous system.[5] A summary of its acute toxicity values is provided in Table 2.

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |

| Rat | Intravenous (i.v.) | 1.8 | [3] |

| Rat | Oral | 3 | [2] |

| Rat | Dermal | 12 | [2] |

Mechanism of Action: GABA-A Receptor Antagonism

The primary mechanism of this compound's neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.

This compound is thought to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions. This inhibition of the inhibitory GABAergic signaling results in hyperexcitation of the central nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, death.

Experimental Protocols

This protocol outlines a general procedure for the determination of this compound residues in environmental samples (e.g., soil, water).

1. Sample Preparation:

-

Soil/Sediment: Extraction with a non-polar solvent such as a hexane/acetone mixture, followed by cleanup using solid-phase extraction (SPE) with Florisil or silica (B1680970) gel to remove interfering substances.

-

Water: Liquid-liquid extraction with a solvent like dichloromethane, followed by concentration and solvent exchange to hexane.

2. Gas Chromatographic Conditions (Suggested):

-

Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating organochlorine pesticides.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

-

(Note: This program should be optimized for the specific instrument and sample matrix).

-

3. Quantification:

-

External standard calibration using certified this compound reference standards. A multi-point calibration curve should be generated to ensure linearity.

This protocol provides a general guideline for determining the acute oral lethal dose (LD₅₀) of this compound in rats.

1. Animals:

-

Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), of a single sex, are used. Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

2. Dose Preparation and Administration:

-

This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

A range of doses is administered orally by gavage to different groups of animals (typically 5-10 animals per group). A control group receives the vehicle only.

3. Observation:

-

Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in behavior, appearance, and body weight.

4. Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

The LD₅₀ value and its 95% confidence limits are calculated using a recognized statistical method, such as probit analysis.

This protocol describes a competitive radioligand binding assay to assess the interaction of this compound with the GABA-A receptor.

1. Membrane Preparation:

-

Rat whole brain or specific brain regions (e.g., cortex, cerebellum) are homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the membranes, which are then washed multiple times to remove endogenous GABA. The final pellet is resuspended in assay buffer.

2. Binding Assay:

-

The assay is typically performed in microcentrifuge tubes or a 96-well plate.

-

Total Binding: Membrane preparation is incubated with a radiolabeled GABA-A receptor agonist, such as [³H]muscimol.[6]

-

Non-specific Binding: Same as total binding, but in the presence of a high concentration of a non-labeled GABA-A receptor agonist (e.g., GABA) to saturate the specific binding sites.

-

Competitive Binding: Membrane preparation is incubated with the radioligand and varying concentrations of this compound.

3. Incubation and Termination:

-

The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4 °C).

-

The binding is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer.

4. Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

5. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

This protocol outlines a general approach for investigating the metabolism of this compound in rats.

1. Radiolabeling:

-

For ease of tracking, this compound can be synthesized with a radioactive label, typically ¹⁴C.

2. Animal Dosing and Sample Collection:

-

A single dose of radiolabeled this compound is administered to rats (e.g., orally or intravenously).

-

The animals are housed in metabolism cages that allow for the separate collection of urine and feces over a period of several days. Blood samples can also be collected at various time points.

3. Sample Analysis:

-

The total radioactivity in urine, feces, and blood is determined by liquid scintillation counting to assess the extent of absorption and excretion.

-

Urine and fecal extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.

4. Metabolite Identification:

-

The structure of the metabolites can be elucidated by comparing their chromatographic and mass spectral properties to those of synthesized reference standards. The primary metabolite of this compound is expected to be this compound lactone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H4Cl8O | CID 9271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (Ref: ENT 25545) [sitem.herts.ac.uk]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Isobenzan: A Technical Overview of the Organochloride Pesticide

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Introduction

Isobenzan, a highly potent organochloride insecticide, emerged in the mid-20th century as a formidable tool in pest control. This technical guide delves into the core aspects of its discovery, detailing the chemical synthesis, experimental protocols, and key physicochemical properties. Though its use was short-lived due to its high toxicity and environmental persistence, the study of this compound offers valuable insights into the structure-activity relationships of cyclodiene insecticides and their interactions with biological systems.

Physicochemical and Toxicological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data was crucial in the initial assessment of its potential as an insecticide and later in understanding its environmental fate and toxicological profile.

| Property | Value |

| Chemical Formula | C₉H₄Cl₈O |

| Molar Mass | 411.73 g/mol |

| Appearance | Whitish to light brown crystalline powder |

| Melting Point | 121.3 °C |

| Density | 1.87 g/cm³ |

| Solubility in Water | Practically insoluble |

| LD₅₀ (oral, rat) | 4.8 mg/kg |

| LD₅₀ (dermal, rabbit) | 12 mg/kg |

The Genesis of this compound: A Tale of Two Syntheses

The discovery and development of this compound, commercially known as Telodrin, were primarily carried out by Shell Chemical Company, with its production spanning from 1958 to 1965. The synthesis of this complex molecule did not follow a single, static path but evolved with the advancements in synthetic organic chemistry. Two main routes to a key precursor were established, reflecting the innovative approaches of the time.

Route 1: The Dehydration Pathway (1954)

The initial patented synthesis of the precursor to this compound was developed by Ruhrchemie AG. This method, outlined in British patent GB 772212, involved a multi-step process culminating in the dehydration of a diol intermediate.

Experimental Protocol: Synthesis of 4,5,6,7,10,10-Hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane (via Dehydration)

-

Step 1: Diels-Alder Adduct Formation. Hexachlorocyclopentadiene (B6142220) is reacted with a suitable dienophile to form the initial bicyclic structure.

-

Step 2: Hydroxylation. The adduct from Step 1 is hydroxylated to produce 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo[1][1][2]hept-5-ene.

-

Step 3: Dehydration. The diol from Step 2 is subjected to dehydration, typically using an acid catalyst, to yield the target precursor, 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane.

Route 2: The Direct Diels-Alder Approach (1961)

A more direct and efficient synthesis of the precursor was later developed, as detailed in U.S. Patent 3,000,907 by H. Feichtinger, H. Tummes, and S. Puschhof. This streamlined process utilized a Diels-Alder reaction between hexachlorocyclopentadiene and 2,5-dihydrofuran (B41785).

Experimental Protocol: Synthesis of 4,5,6,7,10,10-Hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane (via Diels-Alder Reaction)

-

Reaction Setup: A mixture of hexachlorocyclopentadiene and 2,5-dihydrofuran is heated in an autoclave in the absence of a solvent.

-

Reaction Conditions: The reaction is typically carried out at a temperature of approximately 150°C for several hours.

-

Workup: The reaction mixture is cooled, and the product is isolated and purified by recrystallization from a suitable solvent, such as methanol.

The Final Step: Photochlorination to this compound

Regardless of the route taken to obtain the precursor, the final step in the synthesis of this compound is a photochlorination reaction. This critical transformation introduces the final chlorine atoms to the molecule, imparting its characteristic insecticidal activity.

Experimental Protocol: Synthesis of this compound (Photochlorination)

-

Reaction Setup: The precursor, 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane, is dissolved in an inert solvent such as carbon tetrachloride.

-

Initiation: The solution is irradiated with ultraviolet light while chlorine gas is bubbled through the mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to ensure the desired degree of chlorination is achieved.

-

Workup: Upon completion, the solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization.

References

An In-Depth Technical Guide to the Environmental Fate and Transport of Isobenzan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzan, a highly toxic organochlorine insecticide, was commercially used from 1958 to 1965 under trade names such as Telodrin. Although its production and use have long been discontinued, its extreme persistence in the environment continues to be a subject of concern. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its behavior in soil, water, and air, as well as its potential for bioaccumulation. The information presented is intended to support researchers and scientists in understanding the long-term environmental implications of this persistent organic pollutant.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a whitish to light brown crystalline powder with a mild chemical odor.[1] It is characterized by its very low solubility in water and high affinity for organic matter, which are key factors in its environmental persistence and transport. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₄Cl₈O | [1] |

| Molecular Weight | 411.73 g/mol | [1] |

| Water Solubility | Practically insoluble | [1] |

| Vapor Pressure | 6.7 x 10⁻⁴ Pa (5 x 10⁻⁶ mmHg) at 20 °C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.51 (estimated) | |

| K_oc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 4,700 cm³/g (estimated) | [2] |

| Bioconcentration Factor (BCF) | 600 (estimated) | [2] |

| Henry's Law Constant | 5.9 x 10⁻⁸ atm·m³/mol (estimated) | [2] |

Environmental Fate and Transport

The environmental fate of this compound is characterized by its high persistence, low mobility in soil, and significant potential for bioaccumulation in organisms. Its movement and degradation in various environmental compartments are discussed in detail below.

Degradation

Degradation of this compound in the environment is a slow process, contributing to its long-term persistence. The primary routes of degradation are microbial metabolism in soil and photodegradation in water.

Biotic Degradation: In soil, this compound is subject to microbial degradation, although the rate is very slow. Studies have shown that its half-life in soil can range from 2 to 7 years.[3] The primary metabolite formed through microbial action, as well as in vertebrates, is this compound lactone.[2]

Abiotic Degradation: this compound is relatively stable to hydrolysis. However, it can undergo photolysis in the presence of sunlight. In a study on its persistence in river water, 100% of the initial concentration remained after one hour of exposure to sunlight and artificial fluorescent light. After one week, 25% remained, and after eight weeks, the compound was no longer detectable.[2]

Transport

Soil: Due to its low water solubility and high sorption to soil organic matter and clay particles, this compound has very low mobility in soil.[4] The estimated soil organic carbon-water partitioning coefficient (Koc) of 4,700 suggests that it will be strongly adsorbed to soil and will not readily leach into groundwater.[2] The extent of adsorption is influenced by the soil composition, with higher clay and organic matter content leading to stronger adsorption.

Water: this compound is practically insoluble in water.[1] When it enters aquatic systems, it is expected to partition from the water column to sediment and suspended organic matter due to its high hydrophobicity. Volatilization from water surfaces is not expected to be a significant transport process due to its low Henry's Law constant.[2]

Air: With a low vapor pressure, significant volatilization of this compound from soil or water surfaces is not anticipated. However, long-range atmospheric transport of persistent organic pollutants can occur through cycles of deposition and re-volatilization.

Bioaccumulation

This compound has a high potential for bioaccumulation in aquatic and terrestrial organisms. Its high octanol-water partition coefficient (log Kow of 4.51) and an estimated bioconcentration factor (BCF) of 600 indicate that it is likely to accumulate in the fatty tissues of organisms.[2] The biological half-life of this compound in human blood has been estimated to be approximately 2.8 years, highlighting its persistence within biological systems.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and transport of this compound.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Molecular Weight ( g/mol ) | 411.73 | [1] |

| Water Solubility | Practically insoluble | [1] |

| Vapor Pressure (Pa at 20°C) | 6.7 x 10⁻⁴ | [1] |

| Log K_ow_ | 4.51 (estimated) | |

| K_oc (cm³/g) | 4,700 (estimated) | [2] |

| BCF (L/kg) | 600 (estimated) | [2] |

| Henry's Law Constant (atm·m³/mol) | 5.9 x 10⁻⁸ (estimated) | [2] |

Table 2: Environmental Persistence of this compound

| Medium | Half-life / Persistence | Conditions | Reference |

| Soil | 2 - 7 years | Not specified | [3] |

| Human Blood | 2.8 years (biological half-life) | In vivo | [3] |

| River Water | 100% remaining after 1 hr, 25% after 1 week, 0% after 8 weeks | Sealed glass jar, sunlight and artificial fluorescent light | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemicals like this compound. Below are outlines of key experimental methodologies.

Analysis of this compound in Environmental Samples

Principle: Gas chromatography with an electron-capture detector (GC-ECD) is the standard method for the analysis of organochlorine pesticides like this compound due to its high sensitivity to halogenated compounds.

Sample Preparation (Soil):

-

Extraction: A known weight of soil is extracted with a suitable organic solvent, such as a mixture of acetone (B3395972) and hexane, using techniques like Soxhlet extraction or accelerated solvent extraction (ASE).

-

Cleanup: The extract is concentrated and subjected to cleanup procedures to remove interfering co-extracted substances. This may involve techniques like gel permeation chromatography (GPC) to remove lipids and Florisil or silica (B1680970) gel column chromatography for further purification.[5]

GC-ECD Analysis:

-

Injection: A small volume of the cleaned-up extract is injected into the gas chromatograph.

-

Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or semi-polar column like DB-5 or DB-17). The oven temperature is programmed to ramp up to achieve optimal separation of the target analytes.

-

Detection: The electron-capture detector provides a highly sensitive response to the chlorine atoms in the this compound molecule.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a known standard.

Determination of Soil Sorption Coefficient (Koc)

Principle: The batch equilibrium method (OECD Guideline 106) is used to determine the soil-water partition coefficient (Kd), which is then normalized to the organic carbon content of the soil to obtain Koc.[1][2]

Methodology:

-

Soil Preparation: The soil is air-dried and sieved. Its organic carbon content is determined.

-

Equilibration: A known mass of soil is equilibrated with a solution of this compound of a known concentration in a sealed container. The mixture is agitated for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined by GC-ECD.

-

Calculation: The amount of this compound sorbed to the soil is calculated by difference. The Kd is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.

Determination of Bioconcentration Factor (BCF)

Principle: The bioconcentration factor is determined by exposing fish to a constant aqueous concentration of the test substance and measuring its concentration in the fish tissue over time (OECD Guideline 305).

Methodology:

-

Exposure Phase: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system. Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the exposure phase, the fish are transferred to clean water, and the rate of elimination of the substance from their tissues is monitored.

-

Analysis: The concentration of this compound in water and fish tissue (often lipid-normalized) is determined by GC-ECD.

-

Calculation: The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

Visualizations

The following diagrams illustrate the key environmental processes affecting this compound.

Caption: Environmental fate and transport pathways of this compound.

References

- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. hrpub.org [hrpub.org]

An In-depth Technical Guide to the Degradation Products and Metabolites of Isobenzan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzan, a highly chlorinated cyclodiene insecticide, has been the subject of environmental and toxicological concern due to its persistence and bioaccumulative properties. Understanding its degradation and metabolic fate is crucial for assessing its environmental impact and potential risks to living organisms. This technical guide provides a comprehensive overview of the known degradation products and metabolites of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the degradation pathways. While quantitative data remains sparse in publicly available literature, this guide synthesizes the current knowledge to support further research and risk assessment efforts.

Introduction

This compound, also known by its trade name Telodrin, is an organochlorine pesticide characterized by a complex polycyclic structure with a high degree of chlorination. Its use has been largely discontinued (B1498344) due to its high toxicity and environmental persistence. The degradation of this compound in the environment can occur through both biotic and abiotic processes, leading to the formation of various degradation products. In biological systems, this compound undergoes metabolic transformation, resulting in the formation of several metabolites. This guide focuses on the chemical identities, formation pathways, and analytical methodologies related to these transformation products.

Quantitative Data on this compound Degradation and Metabolism

The available quantitative data on the degradation and metabolism of this compound is limited. However, studies have provided some insights into its persistence and the formation of its primary metabolite, this compound lactone.

Table 1: Biological Half-life of this compound in Rats

| Species | Sex | Tissue | Biological Half-life (days) |

| Rat | Male | Body Fat | 10.9 |

| Rat | Female | Body Fat | 16.6 |

Table 2: Excretion of this compound Metabolites in Rats

| Species | Sex | Route of Excretion | Percentage of Administered Dose (48 hours) | Metabolite Form |

| Rat | Male | Urine | 13% | Hydrophilic metabolite |

| Rat | Female | Urine | 16% | Hydrophilic metabolite |

Degradation and Metabolic Pathways

The transformation of this compound involves several pathways, including microbial degradation, photodegradation, and metabolism in living organisms.

Microbial Degradation

Soil microorganisms, particularly fungi, play a role in the degradation of this compound. The primary identified metabolic reaction is an oxidation process.

Metabolism in Animals

In vertebrates, such as rats, and in insects like mosquito larvae, this compound is metabolized to more polar, hydrophilic compounds to facilitate excretion. The formation of this compound lactone is a key metabolic step.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites are not widely published. However, based on standard methods for organochlorine pesticides, the following protocols can be adapted.

Extraction of this compound and Metabolites from Soil

This protocol describes a general procedure for the extraction of this compound and its degradation products from soil samples for subsequent analysis.

Materials:

-

Soil sample

-

Anhydrous sodium sulfate

-

Hexane (B92381) (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Florisil cartridges for cleanup

Procedure:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Mix a 20 g subsample of the soil with 10 g of anhydrous sodium sulfate.

-

Place the mixture in a cellulose (B213188) thimble and perform Soxhlet extraction for 8 hours with a 1:1 (v/v) mixture of hexane and acetone.

-

Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the residue in a small volume of hexane.

-

Perform a cleanup step using a Florisil solid-phase extraction (SPE) cartridge to remove interfering co-extractives. Elute the analytes with a suitable solvent mixture (e.g., hexane/diethyl ether).

-

Concentrate the cleaned extract to a final volume of 1 mL for GC analysis.

Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for the analysis of halogenated compounds like this compound.

Instrumentation:

-

Gas chromatograph equipped with an Electron Capture Detector (ECD)

-

Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Operating Conditions (suggested):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 20°C/min to 180°C, hold for 2 minutes

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

-

Makeup Gas (for ECD): Nitrogen or Argon/Methane

Workflow Diagram:

Conclusion

The degradation and metabolism of this compound lead to the formation of more polar compounds, with this compound lactone being a key identified product across different biological systems. While comprehensive quantitative data and detailed degradation pathways are not extensively documented in the public domain, this guide provides a foundational understanding based on the available scientific literature. Further research is warranted to fully elucidate the complete degradation pathways, quantify the formation of various metabolites under different environmental conditions, and develop and validate specific analytical methods for their routine monitoring. Such efforts are essential for a more complete environmental risk assessment of this compound and its transformation products.

Toxicological Profile of Isobenzan in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzan, a chlorinated cyclodiene insecticide, was developed in 1958 but its production was discontinued (B1498344) in 1965 due to its toxicological and environmental concerns. Despite its limited historical use, understanding its toxicological profile in mammals remains crucial for assessing the risks associated with residual environmental contamination and for informing the development of safer chemical alternatives. This technical guide provides a comprehensive overview of the toxicological properties of this compound in mammalian species, synthesizing available data on its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. This document adheres to stringent data presentation and visualization requirements, including structured data tables and detailed diagrams of experimental workflows and biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed in mammals through oral, dermal, and inhalation routes.[1] Following absorption, it is distributed throughout the body via the bloodstream, where it associates with serum proteins and red blood cells.[1] Due to its lipophilic nature, this compound tends to accumulate in adipose tissue, with a biological half-life in the body fat of male and female rats reported to be 10.9 and 16.6 days, respectively.[1] The general order of tissue accumulation is fat > liver = muscle > brain > blood.[1]

The primary metabolic pathway for this compound in mammals involves its conversion to a more hydrophilic metabolite, this compound lactone.[1] This metabolite is significantly less acutely toxic than the parent compound.[1] While specific cytochrome P450 (CYP) isozymes involved in this compound metabolism have not been definitively identified in the available literature, CYP enzymes are generally responsible for the phase I metabolism of many xenobiotics, including pesticides.

Excretion of this compound and its metabolites occurs primarily through the urine.[1] In studies with radiolabeled this compound, male and female rats excreted 13% and 16% of the administered dose in the urine within 48 hours, respectively, mainly as a hydrophilic metabolite.[1]

Mechanism of Toxicity

The principal mechanism of this compound's neurotoxicity is its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor-chloride channel complex in the central nervous system (CNS).[1] By blocking the inhibitory effects of GABA, this compound leads to a state of hyperexcitability of the CNS, resulting in symptoms such as tremors, convulsions, and seizures.[1][2] This mechanism is common to other cyclodiene insecticides.

Acute Toxicity

This compound exhibits high acute toxicity in mammals via oral and dermal routes of exposure. The primary signs of acute poisoning are related to its effects on the CNS and include lethargy, tremors, convulsions, and in severe cases, death.[2]

Table 1: Acute Toxicity of this compound in Mammalian Species

| Species | Route of Administration | LD50 (mg/kg bw) | Reference(s) |

| Rat | Oral | 4.8 - 8.4 | [2] |

| Rat | Dermal | 5 - 35 | [1][2] |

| Rat | Intraperitoneal | 3.56 | [2] |

| Rat | Intravenous | 1.8 | [2] |

| Mouse | Oral | 8.4 | [2] |

| Mouse | Intraperitoneal | 8.17 | [2] |

| Dog | Oral | 1.6 | [2] |

| Cat | Oral | 5 | [2] |

| Rabbit | Dermal | 6 - 41 | [1] |

Sub-chronic and Chronic Toxicity

Detailed sub-chronic and chronic oral toxicity studies for this compound, particularly those establishing No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs), are not extensively available in the public domain.

A sub-chronic dermal study in rabbits showed high mortality at all dose levels tested (5, 10, 20, 30, and 40 mg per rabbit daily for 3 weeks), with histopathological findings including necrosis of the heart muscle and degenerative changes in the liver and kidneys.[1]

Genotoxicity

Carcinogenicity

The carcinogenic potential of this compound in mammals is considered equivocal. An early study by Innes et al. (1969) where the maximum tolerated dose of this compound was administered to mice for 18 months did not find a significant increase in tumor incidence.[2] However, based on other criteria, the Registry of Toxic Effects of Chemical Substances (RTECS) has classified this compound as an equivocal tumorigenic agent in mice.[2]

Reproductive and Developmental Toxicity

A study by Ware and Good (1967) investigated the developmental toxicity of this compound in mice. In this study, a daily dose of 1 ppm for 120 days did not result in an increase in developmental abnormalities.[2] However, a higher dose of 2.5 ppm for the same duration was lethal to 80% of the animals.[2]

Table 2: Reproductive and Developmental Toxicity of this compound in Mice

| Dose (ppm) | Duration | Effect | Reference(s) |

| 1 | 120 days | No increased developmental abnormalities | [2] |

| 2.5 | 120 days | 80% mortality | [2] |

Experimental Protocols

Detailed protocols for the specific studies on this compound are not fully available. However, the methodologies would have likely followed principles similar to those outlined in current OECD guidelines for chemical testing.

Acute Oral Toxicity (e.g., OECD 423/425)

-

Principle: To determine the median lethal dose (LD50) and observe signs of toxicity following a single oral dose.

-

Animals: Typically young adult rats (e.g., Sprague-Dawley or Wistar), one sex (usually females).

-

Procedure: A stepwise procedure where a single animal is dosed. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This continues until the LD50 can be estimated.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

Repeated Dose 90-Day Oral Toxicity Study (e.g., OECD 408)

-

Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

-

Animals: Typically rats, with at least 10 males and 10 females per group.

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals (at least 3 dose levels plus a control group) for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are conducted at termination. A full necropsy and histopathological examination of organs are performed. The NOAEL is determined from these data.

References

Ecotoxicology of Isobenzan in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzan is a highly toxic organochlorine insecticide, and its persistence in the environment poses a significant threat to aquatic ecosystems. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its impact on aquatic life. The information presented herein is intended to support researchers, scientists, and professionals in drug development in understanding the environmental risks associated with this compound. Due to its toxicity and tendency to bioaccumulate, the use of this compound is now banned in most parts of the world.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its environmental fate and transport.

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₈O | --INVALID-LINK-- |

| Molecular Weight | 411.7 g/mol | --INVALID-LINK-- |

| Water Solubility | 0.1 mg/L at 20°C | --INVALID-LINK-- |

| Octanol-Water Partition Coefficient (log Kow) | 4.51 (Estimated) | --INVALID-LINK-- |

| Henry's Law Constant | 5.9 x 10⁻⁸ atm-m³/mol at 25°C (Estimated) | --INVALID-LINK-- |

| Vapor Pressure | 3.0 x 10⁻⁷ mm Hg at 20°C | --INVALID-LINK-- |

Environmental Fate and Transport

The environmental behavior of this compound is characterized by its persistence and potential for long-range transport.

Persistence and Degradation

This compound is highly persistent in the environment. In river water, its persistence was demonstrated in a study where, under sunlight and artificial fluorescent light, 100% of the initial concentration remained after one hour, decreasing to 25% after one week, 10% after two weeks, and becoming undetectable after four weeks.[1] The primary degradation pathways for this compound in the aquatic environment include:

-

Photolysis: this compound is susceptible to direct photolysis in the environmental UV spectrum.[1] The rate of photolysis can be influenced by factors such as water clarity and the presence of photosensitizing substances.

-

Hydrolysis: this compound is not expected to undergo significant hydrolysis in the environment, as similar chlorinated pesticides are resistant to this degradation pathway.[1]

-

Biodegradation: Microorganisms can metabolize this compound, leading to the formation of more polar metabolites.[1]

Partitioning and Bioaccumulation

With a high estimated log Kow of 4.51, this compound has a strong tendency to partition from water into organic matter, including the fatty tissues of aquatic organisms and organic carbon in sediment.[1] This leads to a high potential for bioaccumulation and bioconcentration.

-

Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value, which indicates the tendency of a chemical to adsorb to soil or sediment organic carbon, can be estimated from the log Kow. A high log Kow suggests a high Koc value, indicating that this compound will likely be found adsorbed to sediment in aquatic environments.[2][3][4]

-

Bioconcentration Factor (BCF): The BCF is a measure of the accumulation of a chemical in an organism from water. An estimated BCF of 600 suggests a high potential for bioconcentration in aquatic organisms. This means that even at low concentrations in the water, this compound can accumulate to high levels in fish and other aquatic life.

Aquatic Toxicity

This compound is classified as very toxic to aquatic life.[1] Its toxicity varies among different species and trophic levels.

Acute Toxicity

The following table summarizes the available acute toxicity data for this compound in various aquatic organisms.

| Trophic Level | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Cyprinodon variegatus (Sheepshead minnow) | 96-hour LC50 | 0.002 | [5] |

| Invertebrate | Daphnia magna (Water flea) | 48-hour EC50 | 0.008 | [5] |

| Algae | - | 72-hour EC50 (growth rate) | 0.08 | [5] |

Chronic Toxicity